

Mass Spectrometry Fragmentation Pattern of 4-Acetoxybenzophenone

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Compound of Interest

Compound Name: 4-Acetoxybenzophenone

CAS No.: 13031-44-2

Cat. No.: B088672

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Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation pattern of **4-acetoxybenzophenone** (MW 240.25 Da). As a structural derivative of benzophenone used frequently in photochemistry and polymer cross-linking studies, its identification relies on detecting specific diagnostic neutral losses—primarily the elimination of ketene (

)—and the subsequent degradation of the benzophenone core.

This guide compares the fragmentation behavior of **4-acetoxybenzophenone** against its parent scaffold (benzophenone) and its primary hydrolysis metabolite (4-hydroxybenzophenone), offering a validated framework for structural elucidation in drug metabolism and impurity profiling.

Compound Profile & Chemical Properties[1][2][3]

Property	Detail
Compound Name	4-Acetoxybenzophenone
CAS Number	4072-14-4
Molecular Formula	
Exact Mass	240.0786 Da
Structure	A benzophenone core with an acetoxy ester group at the para position.
Key Lability	The ester bond is susceptible to McLafferty-like rearrangement (loss of ketene) and hydrolysis.

Experimental Methodology

To obtain reproducible fragmentation data, the following protocol is recommended. This workflow ensures that thermal degradation in the inlet does not confound the mass spectral interpretation.

Protocol: Electron Ionization (EI-MS) Acquisition

- Sample Preparation: Dissolve 1 mg of **4-acetoxybenzophenone** in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.
- Inlet Conditions:
 - Injection Mode: Splitless (to maximize sensitivity) or Split (1:50) for pure standards.
 - Inlet Temperature:
 - . Note: Higher temperatures () may induce thermal deacetylation prior to ionization.
- MS Source Parameters:
 - Ionization Energy: 70 eV (Standard EI).

- Source Temperature:
.
- Scan Range: m/z 40 – 300.
- Data Validation: Verify the presence of the molecular ion (m/z 240) at m/z 240. If m/z 198 is the highest mass observed, lower the inlet temperature to rule out thermal hydrolysis.

Fragmentation Mechanism Analysis

The fragmentation of **4-acetoxybenzophenone** is driven by two competing mechanisms: charge-remote ester cleavage and charge-site initiated alpha-cleavage.

Primary Pathway: Loss of Ketene (Diagnostic)

The most defining feature of aryl acetates in EI-MS is the expulsion of a neutral ketene molecule (m/z 42 Da).

(m/z 42 Da).

- Mechanism: A four-membered transition state rearrangement involving the ester carbonyl oxygen and the ortho-hydrogen of the phenyl ring.
- Result: Transformation of the molecular ion (m/z 240) into the radical cation of 4-hydroxybenzophenone (m/z 198).
- Observation: This transition is often fast, making the m/z 198 peak significantly more intense than the parent m/z 240 peak.

Secondary Pathway: Benzophenone Core Disassembly

Once the [M-Ketene]

ion (m/z 198) is formed, it behaves identically to 4-hydroxybenzophenone:

- -Cleavage A: Cleavage of the bond between the carbonyl carbon and the unsubstituted phenyl ring.

- Product: 4-Hydroxybenzoyl cation (m/z 121).
- Neutral Loss: Phenyl radical (m/z 77, 77 Da).
- -Cleavage B: Cleavage of the bond between the carbonyl carbon and the phenol ring.
 - Product: Benzoyl cation (m/z 105). This is typically the base peak due to the high stability of the acylium ion.
 - Neutral Loss: 4-Hydroxyphenyl radical.

Tertiary Pathway: Phenyl Cation Formation

Both acylium ions (m/z 121 and m/z 105) undergo decarbonylation (loss of CO, 28 Da) to form phenyl cations:

- m/z 105

m/z 77 (

).

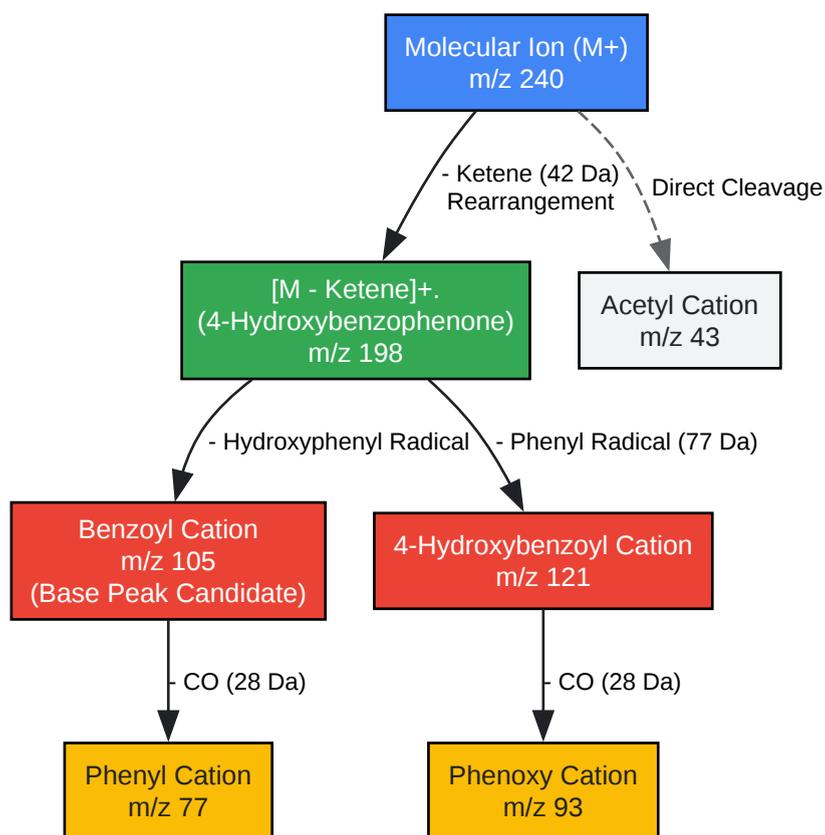
- m/z 121

m/z 93 (

).

Visualization of Fragmentation Pathways[4][5][6][7][8][9]

The following diagram illustrates the hierarchical fragmentation tree, highlighting the critical neutral losses.



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Figure 1: EI-MS Fragmentation pathway of **4-acetoxybenzophenone** showing the diagnostic loss of ketene followed by alpha-cleavage.

Comparative Analysis: 4-Acetoxybenzophenone vs. Alternatives

Distinguishing **4-acetoxybenzophenone** from its metabolites and analogs requires careful peak analysis. The table below contrasts the spectral fingerprints.

Feature	4-Acetoxybenzophenone	Benzophenone (Parent)	4-Hydroxybenzophenone (Metabolite)
Molecular Ion ()	m/z 240 (Weak/Medium)	m/z 182 (Strong)	m/z 198 (Strong)
Diagnostic Loss	-42 Da (Ketene)	None (Stable core)	None (Stable core)
Base Peak	m/z 105 (Benzoyl)	m/z 105 (Benzoyl)	m/z 121 or 198
Key Fragment 1	m/z 198 (Deacetylated ion)	m/z 77 (Phenyl)	m/z 93 (Phenoxy)
Key Fragment 2	m/z 43 (Acetyl)	m/z 51 (Aromatic breakup)	m/z 65 (Cyclopentadienyl)
Differentiation	Presence of m/z 240 and m/z 43 confirms the acetate ester. ^{[1][2]}	Absence of m/z 121 and 198.	Absence of m/z 240 and 43.

Interpretation Guide:

- If you see m/z 198 but NO m/z 240: Your sample has likely hydrolyzed to 4-hydroxybenzophenone, or the inlet temperature is too high.
- If you see m/z 105 and 77 only: You may have unsubstituted benzophenone, or the concentration is too low to detect the higher mass substituted fragments.
- The "Ketene Shift": The mass difference of 42 Da between the parent (240) and the first major daughter ion (198) is the definitive confirmation of the acetoxy group.

Summary of Key Ions

m/z (Mass-to-Charge)	Ion Identity	Origin	Relative Intensity (Est.)
240	Molecular Ion ()	Intact 4-acetoxybenzophenone	5 - 20%
198		Loss of Ketene (Rearrangement)	40 - 80%
121		4-Hydroxybenzoyl cation	30 - 60%
105		Benzoyl cation	100% (Base Peak)
77		Phenyl cation	50 - 80%
43		Acetyl cation	20 - 50%

References

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